molecular formula C10H15ClFNO B13499812 [2-(3-Fluoro-4-methoxyphenyl)ethyl](methyl)amine hydrochloride

[2-(3-Fluoro-4-methoxyphenyl)ethyl](methyl)amine hydrochloride

Cat. No.: B13499812
M. Wt: 219.68 g/mol
InChI Key: YLNFTPDVYURLDO-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxyphenyl)ethylamine hydrochloride: is a chemical compound with a unique structure that includes a fluorine atom and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoro-4-methoxyphenyl)ethylamine hydrochloride typically involves multiple steps. One common method includes the nitration of a benzene derivative, followed by reduction to an amine, and subsequent substitution reactions . The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Electrophilic aromatic substitution reactions are common, where the fluorine and methoxy groups can influence the reactivity of the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, 2-(3-Fluoro-4-methoxyphenyl)ethylamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is involved in various organic reactions, including cross-coupling reactions like Suzuki–Miyaura coupling .

Biology: In biological research, this compound can be used to study the effects of fluorine and methoxy substituents on biological activity. It may serve as a model compound for drug development and pharmacological studies.

Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. Research into its pharmacokinetics and pharmacodynamics can provide insights into its potential as a drug candidate.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new products and technologies.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)ethylamine hydrochloride involves its interaction with specific molecular targets. The fluorine and methoxy groups can influence the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-(3-Fluoro-4-methylphenyl)ethylamine hydrochloride
  • 2-(3-Chloro-4-methoxyphenyl)ethylamine hydrochloride
  • 2-(3-Fluoro-4-methoxyphenyl)ethylamine hydrochloride

Uniqueness: The presence of both fluorine and methoxy groups in 2-(3-Fluoro-4-methoxyphenyl)ethylamine hydrochloride makes it unique compared to its analogs. These substituents can significantly affect the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H15ClFNO

Molecular Weight

219.68 g/mol

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)-N-methylethanamine;hydrochloride

InChI

InChI=1S/C10H14FNO.ClH/c1-12-6-5-8-3-4-10(13-2)9(11)7-8;/h3-4,7,12H,5-6H2,1-2H3;1H

InChI Key

YLNFTPDVYURLDO-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC(=C(C=C1)OC)F.Cl

Origin of Product

United States

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